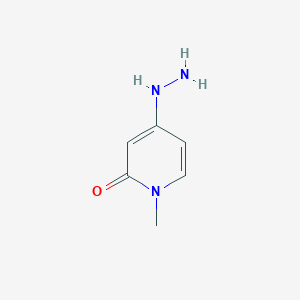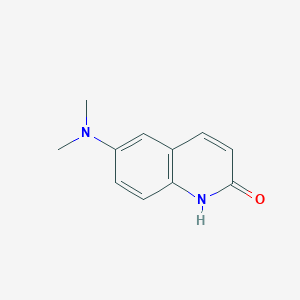![molecular formula C32CoF16N8 B13137169 cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex cobalt compound known for its unique structure and properties. This compound is characterized by its hexadecafluoro groups and multiple nitrogen atoms, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of this compound involves intricate chemical reactions and specific conditions. One common method includes the use of cobalt salts and hexadecafluoro precursors under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired complex structure. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The hexadecafluoro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles.
Biology: Studies have explored its potential as a bioactive agent due to its unique structure and reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including photonic and optical materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its application. In catalytic reactions, it often acts by facilitating the formation of reactive intermediates such as cobalt(III) carbene-radicals and cobalt(III) nitrene-radicals . These intermediates enable efficient transformations in organic synthesis. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to alterations in cellular pathways.
Comparison with Similar Compounds
Compared to other cobalt complexes, this compound stands out due to its hexadecafluoro groups and extensive nitrogen coordination. Similar compounds include:
Cobalt(II) phthalocyanine: Known for its use in dye and pigment industries.
Cobalt(III) acetylacetonate: Commonly used as a catalyst in organic synthesis.
Cobalt(II) chloride: A simpler cobalt compound with various industrial applications.
This compound’s unique structure and properties make it a valuable subject of study and application in multiple scientific domains.
Properties
Molecular Formula |
C32CoF16N8 |
|---|---|
Molecular Weight |
859.3 g/mol |
IUPAC Name |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
OFILAZNRYPZFNX-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



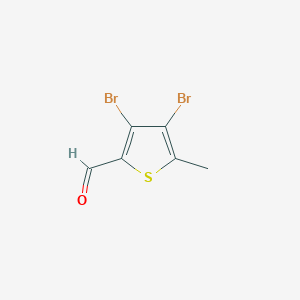
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)

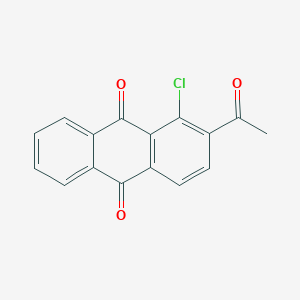

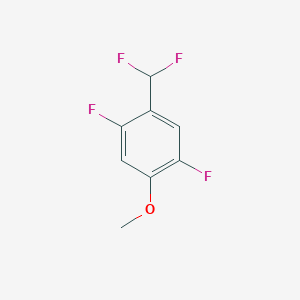
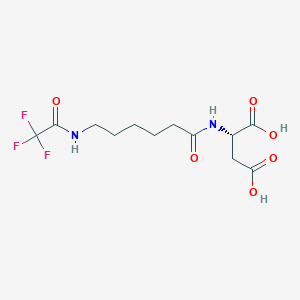
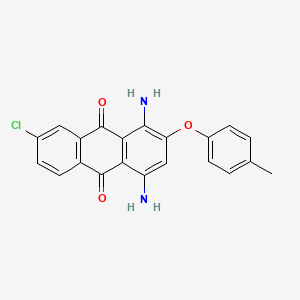

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
